molecular formula C19H22FN3O3 B2995254 5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380171-32-2

5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2995254
CAS No.: 2380171-32-2
M. Wt: 359.401
InChI Key: OTAGAVFOGCLVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine moiety linked through an ether bond to a benzoyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a formamide derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the pyrimidine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the pyrimidine ring.

    Formation of the Benzoyl Ether Linkage: The final step involves the formation of the benzoyl ether linkage by reacting the piperidine derivative with 4-(propan-2-yloxy)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF) or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets within the cell. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-({1-[4-(methoxy)benzoyl]piperidin-4-yl}oxy)pyrimidine
  • 5-Fluoro-2-({1-[4-(ethoxy)benzoyl]piperidin-4-yl}oxy)pyrimidine
  • 5-Fluoro-2-({1-[4-(butoxy)benzoyl]piperidin-4-yl}oxy)pyrimidine

Uniqueness

5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of the propan-2-yloxy group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13(2)25-16-5-3-14(4-6-16)18(24)23-9-7-17(8-10-23)26-19-21-11-15(20)12-22-19/h3-6,11-13,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAGAVFOGCLVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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